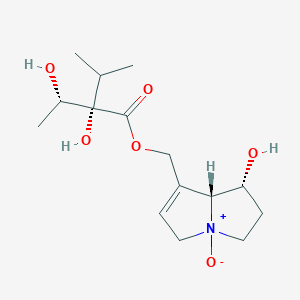
Lycopsamine N-oxide
Overview
Description
Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Boraginaceae family . It is a derivative of lycopsamine, characterized by the presence of an N-oxide functional group. Pyrrolizidine alkaloids, including this compound, are known for their hepatotoxic and carcinogenic properties .
Mechanism of Action
Target of Action
Lycopsamine N-oxide is a derivative of Lycopsamine, which is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are secondary plant metabolites produced naturally for protection against herbivores in some plant families . .
Mode of Action
It is known that pyrrolizidine alkaloids and their n-oxides can exhibit genotoxic and carcinogenic effects on humans and livestock . They share a common 1-hydroxymethyl-7-hydroxypyrrolizidine core structure (necine base), and a double bond at the 1,2-position is crucial for their toxic potential .
Biochemical Pathways
It is known that pyrrolizidine alkaloids can cause a burst of intracellular reactive oxygen species (ros), mitochondrial apoptosis, and endoplasmic reticulum (er) stress . They can also cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway .
Result of Action
It is known that pyrrolizidine alkaloids can inhibit the ability of cells to proliferate, colonize, and migrate, and induce apoptosis in a dose-dependent manner .
Action Environment
It is known that the production of pyrrolizidine alkaloids in plants can be influenced by environmental factors such as herbivore attack .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lycopsamine N-oxide can be synthesized through the oxidation of lycopsamine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent like methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound involves the extraction of lycopsamine from plant sources followed by its chemical oxidation. The extraction process includes the use of polar solvents such as methanol or aqueous dilute acid solutions to efficiently extract the alkaloid from plant material . The extracted lycopsamine is then subjected to oxidation to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Lycopsamine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: this compound can be reduced back to lycopsamine using reducing agents like sodium borohydride.
Substitution: The N-oxide group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, ethanol, aqueous dilute acids.
Major Products Formed:
Oxidation Products: Further oxidized pyrrolizidine alkaloids.
Reduction Products: Lycopsamine.
Scientific Research Applications
Lycopsamine N-oxide has several scientific research applications:
Comparison with Similar Compounds
- Intermedine N-oxide
- Echimidine N-oxide
- Lasiocarpine N-oxide
- Senecionine N-oxide
Comparison: Lycopsamine N-oxide is similar to other pyrrolizidine alkaloid N-oxides in terms of its chemical structure and toxicological properties. it is unique in its specific occurrence in certain plant species and its distinct metabolic pathways . Compared to compounds like lasiocarpine N-oxide, this compound is considered to have a lower toxicity profile .
Properties
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-FVZLBROTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





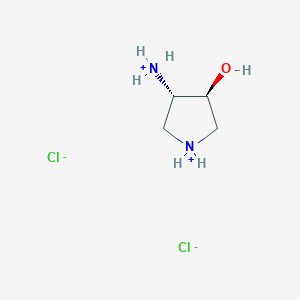
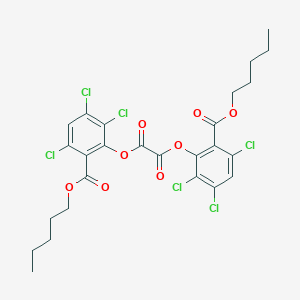
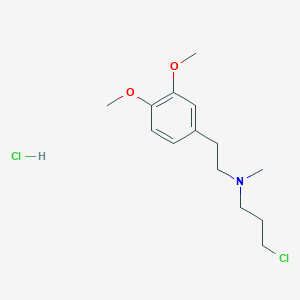



![13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid](/img/structure/B42883.png)

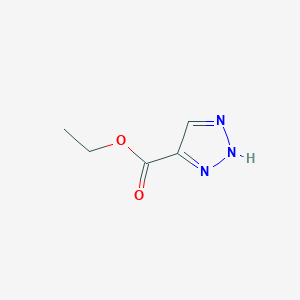
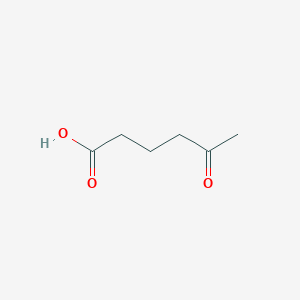
![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
